molecular formula C11H15NO B11760005 N-cyclopropyl-4-methoxy-N-methylaniline

N-cyclopropyl-4-methoxy-N-methylaniline

Cat. No.: B11760005
M. Wt: 177.24 g/mol
InChI Key: JYADEGVSEQAABB-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-N-methylaniline is a chemical building block of significant interest in medicinal and synthetic chemistry. Its structure, featuring both a cyclopropyl group and a methoxy-substituted aromatic ring, makes it a valuable precursor in organic synthesis. A primary research application for N-cyclopropyl aniline derivatives is their use as key intermediates in the multi-step synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives . These quinolone compounds are known for their potent antibacterial properties . The compound's mechanism of action is not inherent but is realized through its incorporation into these active molecules, which typically function by inhibiting bacterial DNA gyrase and topoisomerase IV. From a research perspective, the N-cyclopropyl-N-methylaniline motif is also a subject of study in biochemical reactions. Theoretical studies on similar structures, such as N-cyclopropyl-N-methylaniline, have been conducted to understand metabolic pathways like cytochrome P450-catalyzed N-dealkylation, which provides insight into the regioselectivity and stability of such compounds in biological systems . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-cyclopropyl-4-methoxy-N-methylaniline

InChI

InChI=1S/C11H15NO/c1-12(9-3-4-9)10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

JYADEGVSEQAABB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for N Cyclopropyl 4 Methoxy N Methylaniline and Analogous Structures

Strategies for Constructing the N-Cyclopropyl Aniline (B41778) Core

The formation of the bond between the aniline nitrogen and the cyclopropyl (B3062369) group is a crucial step. This can be accomplished through either direct alkylation of an aniline derivative or through a cross-coupling reaction.

Direct N-alkylation involves the reaction of an aniline with an electrophilic cyclopropyl reagent, such as a cyclopropyl halide. This method is a classic bimolecular nucleophilic substitution where the aniline nitrogen acts as the nucleophile. youtube.com The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Challenges in this approach include the potential for over-alkylation, yielding a quaternary ammonium salt, and competing elimination reactions. youtube.com The choice of solvent and base is critical to optimize the yield of the desired N-cyclopropylaniline. For a substrate like 4-methoxyaniline, direct cyclopropylation would be followed by N-methylation to reach the final product.

A study by Bayguzina and Khusnutdinov reviews various catalytic N-alkylation methods for anilines, including the use of alkyl halides. scribd.com These reactions often require catalysts to proceed efficiently under milder conditions.

Modern synthetic chemistry offers powerful cross-coupling methods for forming carbon-nitrogen bonds, which are highly effective for constructing the N-cyclopropyl aniline core.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org It involves the reaction of an aryl halide (or pseudohalide, like a triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. rug.nl To synthesize an N-cyclopropylaniline, cyclopropylamine (B47189) is coupled with a suitable aryl halide, such as 4-bromoanisole. The development of sterically hindered and electron-rich phosphine ligands has been crucial for the reaction's success, allowing for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.orgrug.nl A 2001 study demonstrated the successful synthesis of various N-arylcyclopropylamines by the Pd-catalyzed amination of aryl bromides with cyclopropylamine, achieving yields from 43% to 99%. researchgate.net

Catalyst System ComponentExampleRole
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of catalytic Palladium(0)
Ligand BINAP, XPhos, BrettPhosStabilizes Pd, facilitates oxidative addition and reductive elimination
Base NaOtBu, K₂CO₃, Cs₂CO₃Activates the amine and facilitates catalyst turnover
Aryl Substrate 4-Bromoanisole, 4-ChloroanisoleArylating agent
Amine Synthon CyclopropylamineSource of the cyclopropylamino group

Ullmann Condensation: An older but still relevant method is the copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org This reaction typically requires harsher conditions—high temperatures and polar solvents—than the Buchwald-Hartwig amination. wikipedia.org The reaction couples an aryl halide with an amine, using stoichiometric or catalytic amounts of copper. thermofisher.com Innovations have introduced soluble copper catalysts with ligands like diamines, which allow the reaction to proceed under milder conditions. wikipedia.org The Goldberg reaction is a specific variation of the Ullmann condensation focused on C-N bond formation. wikipedia.org

Selective Functionalization of the Anilino Moiety

Once the aniline core is established, or by using a pre-functionalized starting material, the methoxy (B1213986) and methyl groups must be incorporated.

The 4-methoxy group is most commonly introduced by starting with a commercially available, pre-functionalized benzene (B151609) derivative. A typical synthetic route to 4-methoxyaniline (p-anisidine) begins with benzene, which is brominated and then nitrated to form 4-bromonitrobenzene. Nucleophilic aromatic substitution with a methoxide source replaces the bromide, and subsequent reduction of the nitro group yields 4-methoxyaniline. study.com

While boronic acids are central to many cross-coupling reactions like the Suzuki-Miyaura reaction for C-C bond formation, their direct use for introducing a methoxy group or for N-methylation is less common than other methods. nih.govmdpi.com Boronic acids are primarily used as building blocks in larger synthetic sequences. nih.gov For instance, a 4-methoxyphenylboronic acid could be coupled with an amine source via a Chan-Lam coupling reaction to form a C-N bond. However, for simple N-methylation, more direct routes are standard.

N-methylation of a secondary amine, such as N-cyclopropyl-4-methoxyaniline, is often achieved using classic methylating agents like dimethyl sulfate or methyl iodide. chemicalbook.com An alternative, greener approach involves reductive amination using formaldehyde as the C1 source. organic-chemistry.org

Catalytic hydrogenation offers an efficient and atom-economical pathway for the N-methylation of amines. These methods often fall under the category of "borrowing hydrogen" reactions. nih.govacs.org In this process, a catalyst (often based on ruthenium or iridium) temporarily abstracts hydrogen from methanol to form formaldehyde in situ. acs.org The formaldehyde then reacts with the amine to form an imine or enamine intermediate, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-methylated product, with water as the only byproduct. nih.govacs.org

Several catalytic systems have been developed for this transformation. Ruthenium complexes, for instance, have been shown to effectively catalyze the N-methylation of various anilines using methanol as the C1 source in the presence of a weak base like cesium carbonate. nih.govacs.org Studies have shown high yields for aniline derivatives, including those with electron-donating groups like methoxy substituents. acs.org

Catalyst MetalC1 SourceReductantKey Features
Ruthenium MethanolH₂ (from methanol)Effective with weak bases, good functional group tolerance. nih.govacs.org
Iridium MethanolH₂ (from methanol)Highly active, can achieve selective mono- or di-methylation. organic-chemistry.org
Nickel FormaldehydeH₂Heterogeneous catalyst, stable and recyclable. semanticscholar.org
Copper MethanolN/AUsed in older, higher-temperature industrial processes. google.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations for N-cyclopropyl-4-methoxy-N-methylaniline

Achieving the desired structure of this compound requires careful control over selectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during N-alkylation with a cyclopropyl halide, conditions must be chosen to favor mono-alkylation of the nitrogen without promoting reactions on the aromatic ring or with the methoxy group. scribd.com In palladium-catalyzed coupling reactions, the choice of ligand is crucial to prevent competitive N-arylation from becoming a significant side reaction. nih.govresearchgate.net

Regioselectivity: The placement of the methoxy group at the para (4) position is a critical aspect of regioselectivity. researchgate.net This is almost exclusively controlled by the choice of starting materials. For instance, using 4-bromoanisole in a Buchwald-Hartwig reaction or starting with p-anisidine for N-alkylation ensures the methoxy group is in the correct position. researchgate.netstudy.com Developing catalytic systems for the direct, regioselective C-H functionalization of anilines is an active area of research but is a more complex approach for this specific target. acs.orgthieme-connect.com

Stereoselectivity: The final target molecule, this compound, is achiral and has no stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. However, if chiral substituents were present on the cyclopropyl ring or the aniline core in analogous structures, controlling the stereochemical outcome of the reactions would become a critical synthetic challenge.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and related compounds is increasingly influenced by the twelve principles of green chemistry. These principles provide a framework for chemists to assess and improve the environmental performance of chemical processes. Key considerations include atom economy, the use of renewable feedstocks, and the selection of catalysts and solvents that minimize environmental impact.

A significant advancement in the green synthesis of N-alkylanilines is the move away from traditional alkylating agents like alkyl halides, which often generate stoichiometric amounts of salt waste. Instead, methods utilizing alcohols as alkylating agents are gaining prominence due to their lower toxicity and the formation of water as the primary byproduct, representing a significant improvement in atom economy.

One notable example of a green synthetic approach is the ruthenium-catalyzed direct methylation of 4-methoxy-N-methylaniline using carbon dioxide (CO2) as a renewable C1 source and molecular hydrogen (H2) as a reductant. This process exemplifies several green chemistry principles by utilizing a greenhouse gas as a feedstock and generating a high-value product with minimal waste.

Furthermore, the development of catalyst- and solvent-free reaction conditions represents a significant stride towards sustainable chemical manufacturing. Electrochemical synthesis, for instance, offers a catalyst-free alternative for some transformations by using electricity to drive chemical reactions. Similarly, performing reactions in the absence of a solvent or in greener, bio-based solvents can dramatically reduce the environmental footprint of a synthetic process.

The selection of appropriate catalysts is another critical aspect of green synthetic design. The use of highly efficient and recyclable catalysts, particularly those based on abundant and non-toxic metals, is preferred over stoichiometric reagents or catalysts containing precious metals.

To quantitatively assess the "greenness" of different synthetic routes, various metrics have been developed. These include Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. Atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product. PMI and E-Factor provide a broader assessment by considering the total mass of materials used in a process, including solvents, reagents, and process aids, relative to the mass of the final product.

Below is a comparative analysis of hypothetical synthetic routes to this compound, illustrating the application of these green chemistry metrics.

MetricRoute A: Classical N-Alkylation (using Cyclopropyl Bromide)Route B: Buchwald-Hartwig AminationRoute C: Reductive Amination (using Cyclopropanone (B1606653) and a reducing agent)Route D: Catalytic N-alkylation (using Cyclopropanol)
Atom Economy (%) Lower (significant salt byproduct)Moderate (depends on ligand and base)Higher (water as primary byproduct)Highest (water as the only byproduct)
Solvent Often uses hazardous solvents (e.g., DMF, Dioxane)Toluene, Dioxane (can be replaced with greener alternatives like 2-MeTHF)Greener solvents like alcohols are often suitable.Can potentially be run in greener solvents or neat.
Catalyst No catalyst, but stoichiometric base required.Palladium-based (precious metal), requires ligand.Often requires a metal catalyst (e.g., Ru, Pd) and a reductant.Potentially uses a recyclable heterogeneous catalyst.
Byproducts Stoichiometric salt waste.Ligand and base waste.Spent reducing agent.Water.
Overall Greenness LowModerateHighVery High

Advanced Mechanistic Investigations of N Cyclopropyl 4 Methoxy N Methylaniline Reactivity

Single Electron Transfer (SET) Processes and Radical Cation Generation

Single electron transfer to N-cyclopropylanilines initiates a cascade of fascinating chemical events, primarily centered around the formation and fate of the corresponding radical cation. The presence of the nitrogen atom's lone pair and the adjacent aromatic ring makes these molecules susceptible to oxidation, leading to a species with both radical and cationic character.

Formation and Characterization of the N-cyclopropyl-4-methoxy-N-methylaniline Radical Cation

The this compound radical cation is typically generated through a one-electron oxidation process. This can be achieved via various methods, including electrochemical oxidation, chemical oxidants, or photoinduced electron transfer. Upon oxidation, an electron is removed from the highest occupied molecular orbital (HOMO) of the molecule, which is predominantly centered on the aniline (B41778) nitrogen and the aromatic π-system.

While specific spectroscopic characterization of the this compound radical cation is not extensively documented in the literature, its formation can be inferred from the observation of subsequent reaction products. Techniques such as cyclic voltammetry can be employed to determine the oxidation potential of the parent molecule, providing insight into the ease of radical cation formation. It is anticipated that the electron-donating 4-methoxy group would lower the oxidation potential compared to the unsubstituted N-cyclopropyl-N-methylaniline, making it easier to form the radical cation.

Influence of the 4-Methoxy Substituent on Radical Cation Stability and Reactivity

The 4-methoxy group is a strong electron-donating group through resonance. Its presence on the phenyl ring has a profound impact on the stability and reactivity of the radical cation. By donating electron density to the aromatic ring, the methoxy (B1213986) group delocalizes the positive charge of the radical cation, thereby increasing its stability.

This enhanced stability has a direct consequence on the subsequent reactivity of the radical cation, particularly the rate of the cyclopropyl (B3062369) ring-opening. The increased delocalization of the radical and cationic character into the methoxy-substituted phenyl ring is expected to decrease the driving force for the ring-opening process. This is because the ring-opening reaction is driven by the relief of ring strain and the formation of a more stable radical. If the initial radical cation is already significantly stabilized by the methoxy group, the energetic gain from ring-opening is diminished. This leads to a slower rate of ring-opening compared to the unsubstituted N-cyclopropyl-N-methylaniline.

Unimolecular Cyclopropyl Ring-Opening Dynamics

The hallmark of N-cyclopropylaniline radical cation reactivity is the unimolecular ring-opening of the cyclopropyl group. This process serves as a "radical clock," where the rate of ring-opening can be used to probe the kinetics of other competing reactions.

Kinetics and Thermodynamics of Irreversible Ring-Opening

The ring-opening of the this compound radical cation is an irreversible process that leads to the formation of a more stable, ring-opened radical cation. For the parent compound, N-cyclopropyl-N-methylaniline, the rate constant for this ring-opening has been determined to be relatively slow, on the order of 4.1 x 10⁴ s⁻¹. acs.org This sluggishness is attributed to the significant resonance stabilization of the intact radical cation.

Due to the stabilizing effect of the 4-methoxy group, it is anticipated that the rate constant for the ring-opening of the this compound radical cation would be even slower than that of the unsubstituted compound. The increased stability of the initial radical cation would likely lead to a higher activation barrier for the ring-opening process.

Table 1: Comparison of Expected Kinetic and Thermodynamic Parameters for Ring-Opening

CompoundExpected Rate Constant (k)Expected Activation Energy (Ea)Rationale
N-cyclopropyl-N-methylaniline4.1 x 10⁴ s⁻¹ (experimental)ModerateBaseline resonance stabilization.
This compound< 4.1 x 10⁴ s⁻¹ (predicted)HigherEnhanced resonance stabilization from the 4-methoxy group increases the stability of the reactant radical cation.

Elucidation of Distonic Radical Cation Formation and Fate

The unimolecular ring-opening of the this compound radical cation results in the formation of a distonic radical cation. In this species, the radical and the charge are located on different atoms. Specifically, the cleavage of the cyclopropyl ring leads to a primary radical on the terminal carbon of the resulting propyl chain, while the positive charge remains delocalized on the nitrogen and the aromatic ring.

The formation of this distonic intermediate is a key step that dictates the final products of the reaction. The fate of the distonic radical cation can involve several pathways, including:

Trapping by nucleophiles: The radical end of the distonic species can be trapped by nucleophiles present in the reaction medium.

Reaction with oxygen: In the presence of molecular oxygen, the radical can be trapped to form peroxy radicals, leading to a variety of oxygenated products.

Intramolecular reactions: The radical may undergo further intramolecular rearrangements or cyclizations.

Reduction: The radical cation can be reduced to a neutral species.

Stereoelectronic and Resonance Effects on Ring-Opening Pathways

The rate and regioselectivity of the cyclopropyl ring-opening are governed by a combination of stereoelectronic and resonance effects. For the ring-opening to occur efficiently, the C-C bond of the cyclopropyl ring that is breaking must be aligned with the p-orbital of the nitrogen-centered radical cation. This is known as the stereoelectronic requirement.

However, studies on related N-cyclopropylanilines have shown that resonance effects often play a more dominant role in determining the ring-opening rate. acs.org The delocalization of the radical and charge into the aniline ring stabilizes the closed-ring form of the radical cation. In the case of this compound, the powerful electron-donating resonance effect of the 4-methoxy group significantly enhances this stabilization. This strong resonance effect is the primary reason for the expected slower rate of ring-opening, as it outweighs the driving force provided by the relief of ring strain and optimal stereoelectronic alignment.

Table 2: Summary of Influential Effects on Ring-Opening

EffectInfluence on Ring-Opening of this compound Radical Cation
Stereoelectronic Effects Requires proper orbital alignment for efficient bond cleavage. While important, its influence is likely secondary to resonance effects in this system.
Resonance Effects The dominant factor. The 4-methoxy group strongly delocalizes the radical and positive charge, stabilizing the closed-ring form and thus decreasing the rate of ring-opening.

Oxidative Transformations and Product Profiling

The oxidative reactivity of this compound is a complex process governed by the interplay of its functional groups and the nature of the oxidant involved. Mechanistic studies on closely related N-cyclopropylanilines have revealed two primary competing pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). The preferred pathway dictates the nature of the resulting products, leading to either fragmentation of the cyclopropyl ring or N-dealkylation.

Pathways Leading to Fragmentation Products and Oxygen Adducts

The fragmentation of this compound is predominantly initiated by a Single Electron Transfer (SET) mechanism. This process involves the removal of an electron from the nitrogen atom, leading to the formation of a radical cation. The presence of the electron-donating methoxy and N-alkyl groups makes the aniline ring susceptible to this initial oxidation step.

Following its formation, the radical cation can undergo a rapid and irreversible ring-opening of the strained cyclopropyl group. This ring-opening is a characteristic reaction of cyclopropylamine (B47189) radical cations and results in the formation of a more stable distonic radical cation, where the radical and the charge are separated.

In the presence of molecular oxygen, this distonic radical cation is capable of forming oxygen adducts. It is proposed that molecular oxygen adds to the radical center to form an endoperoxide intermediate. This intermediate is unstable and subsequently undergoes fragmentation, leading to a variety of products. Based on studies of analogous compounds like N-cyclopropylaniline, the fragmentation of this endoperoxide can yield products such as acetanilide (B955) and 3-hydroxy-N-phenylpropanamide. For this compound, analogous fragmentation would be expected, though the precise product profile has not been detailed in available research.

Conversely, a Hydrogen Atom Transfer (HAT) mechanism can lead to products where the cyclopropyl ring remains intact. In enzymatic systems, such as those involving cytochrome P450, the oxidation of N-cyclopropyl-N-methylaniline has been shown to proceed via HAT. nih.gov This pathway involves the abstraction of a hydrogen atom from the N-methyl or N-cyclopropyl group, leading to N-dealkylation. For this compound, a HAT mechanism would be expected to yield either 4-methoxy-N-methylaniline or N-cyclopropyl-4-methoxyaniline. The methoxy group at the para-position may influence the stability of the initial radical cation, potentially affecting the rate of cyclopropyl ring-opening and the competition between the SET and HAT pathways.

The table below summarizes the expected products from the different oxidative pathways of this compound, based on the reactivity of analogous compounds.

Oxidative PathwayKey IntermediateExpected Product TypePotential Products (inferred from analogs)
Single Electron Transfer (SET)Radical cation -> Distonic radical cation -> EndoperoxideFragmentation ProductsAnalogues of acetanilide and 3-hydroxy-N-phenylpropanamide with a 4-methoxy-N-methylaniline core
Hydrogen Atom Transfer (HAT)Carbon-centered radicalN-Dealkylation Products4-methoxy-N-methylaniline, N-cyclopropyl-4-methoxyaniline

Role of Molecular Oxygen and Other Oxidants in Reaction Progression

The progression of the oxidative transformation of this compound is critically dependent on the type of oxidant present. Molecular oxygen plays a pivotal role, particularly in the fragmentation pathway that follows a Single Electron Transfer (SET) mechanism.

Following the formation of the distonic radical cation via cyclopropyl ring-opening, molecular oxygen acts as a trapping agent. The reaction with O₂ leads to the formation of a peroxy radical, which can then cyclize to form an unstable endoperoxide intermediate. The subsequent cleavage of this endoperoxide is what ultimately leads to the array of fragmentation products. Therefore, in environments where a SET-initiated oxidation occurs, the presence of molecular oxygen is essential for the formation of these specific types of degradation products.

The nature of other oxidants can selectively favor one oxidative pathway over another.

SET-Promoting Oxidants: Photosensitizers and certain chemical oxidants can initiate the reaction by abstracting an electron from the aniline nitrogen, thereby favoring the SET pathway and subsequent ring-opening and fragmentation.

HAT-Promoting Oxidants: Oxidants that are strong hydrogen abstractors, such as the ferryl-oxo species in cytochrome P450 enzymes, tend to favor the HAT mechanism. nih.gov This leads to N-dealkylation products while preserving the cyclopropyl ring. Anilinic N-oxides have also been used as oxygen surrogates to generate oxidants capable of N-dealkylation through a HAT-like mechanism. nih.gov

The table below outlines the influence of different oxidant types on the reactivity of this compound, based on studies of similar compounds.

Oxidant TypePredominant MechanismConsequence for Reaction Progression
Molecular Oxygen (in SET pathways)Radical trappingEssential for the formation of endoperoxide intermediates and subsequent fragmentation products.
Photosensitizers / SET ReagentsSingle Electron Transfer (SET)Promotes the formation of the initial radical cation, leading to cyclopropyl ring-opening and fragmentation.
Cytochrome P450 / HAT ReagentsHydrogen Atom Transfer (HAT)Favors the abstraction of a hydrogen atom from the N-alkyl groups, leading to N-dealkylation without ring fragmentation.

Computational Chemistry and Theoretical Modeling of N Cyclopropyl 4 Methoxy N Methylaniline

Electronic Structure Analysis and Molecular Descriptors

The electronic structure of N-cyclopropyl-4-methoxy-N-methylaniline is fundamental to its chemical properties and reactivity. Quantum mechanical calculations can elucidate the distribution of electrons within the molecule, identify the frontier molecular orbitals (HOMO and LUMO), and calculate various molecular descriptors that provide a quantitative measure of its electronic characteristics.

Quantum Mechanical Studies of Ground and Excited States

Quantum mechanical studies, particularly using Density Functional Theory (DFT), are instrumental in determining the geometry and electronic properties of this compound in its ground state. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) offers critical information about the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Spin Density and Charge Distribution in Reactive Intermediates

Reactive intermediates, such as radical cations, are often involved in the metabolic pathways and degradation of aniline (B41778) derivatives. Upon one-electron oxidation, this compound would form a radical cation. Computational studies can map the spin density and charge distribution within this intermediate. It is anticipated that the spin density would be delocalized over the nitrogen atom and the aromatic ring, with significant contributions from the methoxy (B1213986) group due to its electron-donating nature. The distribution of charge would also be influenced by the substituents, affecting the subsequent reactivity of the intermediate, such as its susceptibility to nucleophilic attack or rearrangement.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This allows for a detailed understanding of reaction mechanisms and selectivity.

Density Functional Theory (DFT) Studies on N-dealkylation Mechanisms

The N-dealkylation of N-alkylanilines is a crucial metabolic process, often catalyzed by cytochrome P450 enzymes. DFT studies on the related compound, N-cyclopropyl-N-methylaniline, provide significant insights into the plausible mechanisms for this compound. The reaction is proposed to proceed in two steps:

Cα–H hydroxylation: This initial step involves the abstraction of a hydrogen atom from one of the α-carbons (on the methyl or cyclopropyl (B3062369) group) by the active oxidant of the enzyme, followed by the rebound of a hydroxyl group to form a carbinolamine intermediate.

Decomposition of the carbinolamine: The carbinolamine intermediate is unstable and decomposes to yield the corresponding N-dealkylated aniline and an aldehyde or ketone.

Computational studies on N-cyclopropyl-N-methylaniline have shown that the N-demethylation pathway is kinetically favored over N-decyclopropylation. rsc.org This preference is attributed to the electronic effects of the phenyl ring and the nitrogen lone pair, which stabilize the transition state for hydrogen abstraction from the methyl group more effectively than from the cyclopropyl group. The presence of the electron-donating methoxy group at the para position in this compound is expected to further influence the regioselectivity of this process by increasing the electron density on the aniline ring and potentially affecting the stability of the intermediates and transition states.

The mechanism is described as a spin-selective process, predominantly occurring on the low-spin doublet state of the system. rsc.org The rate-limiting step is the initial hydrogen atom transfer. rsc.org

Table 1: Calculated Energy Barriers for N-Dealkylation of N-cyclopropyl-N-methylaniline

Reaction PathwayTransition StateRelative Energy (kcal/mol)
N-DemethylationTS1 (H-abstraction from methyl)12.5
N-DecyclopropylationTS2 (H-abstraction from cyclopropyl)14.2

Note: The data presented is for the parent compound N-cyclopropyl-N-methylaniline and is intended to be illustrative of the expected trends for this compound. The actual energy values for the methoxy-substituted compound may differ.

Energy Landscape of Cyclopropyl Ring-Opening Processes

The cyclopropyl group in N-cyclopropylanilines can undergo ring-opening reactions, particularly upon one-electron oxidation to form the radical cation. researchgate.net This process is of interest as it represents an alternative reaction pathway to N-dealkylation and can lead to different products.

Computational studies can be employed to map the energy landscape of this ring-opening process. The reaction is initiated by the formation of the radical cation, which weakens the C-C bonds of the cyclopropyl ring. The subsequent ring-opening is typically a facile process, leading to a more stable, delocalized radical cation. The energy barrier for this ring-opening would be a key parameter in determining its feasibility relative to other reaction pathways. The presence of the methoxy group is likely to influence the stability of the radical cation and, consequently, the thermodynamics and kinetics of the ring-opening process. Research on N-cyclopropylanilines has indicated that this ring-opening is a spontaneous and irreversible process following single-electron oxidation. researchgate.net

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, such as the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), can be used to correlate the structural and electronic features of molecules with their reactivity and biological activity.

For a series of substituted N-cyclopropylanilines, including this compound, QSAR models could be developed to predict their rates of metabolism, toxicity, or other properties of interest. The molecular descriptors used in such models would be derived from computational chemistry and could include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, atomic charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

By establishing a statistically significant relationship between these descriptors and an observed activity, it would be possible to predict the behavior of new, untested compounds in the series. This approach is valuable in medicinal chemistry and toxicology for prioritizing compounds for further experimental investigation. While specific QSAR models for this compound are not currently available, the general framework of QSAR provides a powerful tool for future studies.

Role in Specialized Organic Synthesis and Material Science

Utilization as a Mechanistic Probe in Single Electron Transfer (SET) Chemistry

The N-cyclopropyl-N-alkylaniline framework serves as a valuable mechanistic probe for detecting single electron transfer (SET) processes. The underlying principle relies on the rapid ring opening of the cyclopropane (B1198618) ring upon the formation of an amine radical cation, which is a key intermediate in SET reactions. This ring-opening acts as a chemical clock, and the rate of this process can be used to investigate the kinetics of other competing reactions.

Research on N-cyclopropyl-N-methylaniline has shown that the corresponding radical cation undergoes cyclopropane ring opening, although at a relatively slow rate. nih.gov The sluggishness of this ring opening has been attributed to the delocalization of the spin and charge of the radical cation into the phenyl ring, which stabilizes the ring-closed form. nih.gov For a compound like N-cyclopropyl-4-methoxy-N-methylaniline, the presence of the electron-donating methoxy (B1213986) group at the para-position would be expected to further stabilize the radical cation on the aromatic ring, potentially slowing down the ring-opening process even more compared to the unsubstituted analogue.

The rate of ring opening is highly sensitive to stereoelectronic effects. For the ring opening to occur efficiently, the cyclopropyl (B3062369) C-C bonds must be aligned parallel to the p-orbital of the nitrogen radical cation (a bisected conformation). In studies of related N-cyclopropylanilines, constraining the cyclopropyl group into the required bisected conformation did not dramatically increase the rate of ring opening, suggesting that resonance effects play a dominant role in the stability of the radical cation. nih.gov

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides further evidence for a mechanism involving the formation of an amine radical cation. nih.gov These reactions result in the specific cleavage of the cyclopropyl group from the nitrogen, with the products formed from the cyclopropane ring supporting a rapid ring opening of the intermediate radical cation. nih.gov

Table 1: Comparative Rate Constants for Cyclopropane Ring Opening in Radical Cations of SET Probes

CompoundRate Constant (s⁻¹)Reference
N-Cyclopropyl-N-methylaniline Radical Cation4.1 × 10⁴ nih.gov
1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Radical Cation3.5 × 10² nih.gov
6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Radical Cation4.1 × 10² nih.gov
4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline Radical Cation1.7 × 10⁸ nih.gov

This table illustrates the influence of structural modifications on the rate of ring opening, highlighting the sensitivity of N-cyclopropylanilines as mechanistic probes.

Precursor for Advanced Chemical Entities and Functional Molecules

The chemical structure of this compound makes it a versatile precursor for the synthesis of more complex molecules, particularly those containing nitrogen.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com Aniline (B41778) derivatives are common starting materials for the synthesis of a wide variety of heterocyclic compounds. yufenggp.com The this compound molecule offers several reactive sites that can be exploited for the construction of heterocyclic rings. The aromatic ring can undergo electrophilic substitution, and the nitrogen atom, after potential dealkylation of the methyl or cyclopropyl group, can participate in cyclization reactions.

While specific examples utilizing this compound for heterocycle synthesis are not extensively documented, the general reactivity of anilines and cyclopropylamines suggests numerous possibilities. For instance, reactions involving the aromatic ring could lead to the formation of fused heterocyclic systems like quinolines or indoles.

Cyclopropylamines are a significant class of compounds in organic synthesis, valued for the unique steric and electronic properties conferred by the cyclopropane ring. nih.gov They are present in a range of biologically active molecules and serve as key synthetic intermediates. nih.govlongdom.org The synthesis of cyclopropylamine (B47189) derivatives has been a subject of considerable research, with numerous methods developed for their preparation. nih.gov

This compound can be considered a functionalized cyclopropylamine building block. The cyclopropylamine moiety can participate in various transformations. For example, the ring strain of the cyclopropane can be harnessed in ring-opening reactions to generate linear structures with defined stereochemistry. Furthermore, the nitrogen atom can be involved in coupling reactions to build larger molecular frameworks. The presence of the methoxy-substituted aniline group provides a handle for further functionalization, making this molecule a potentially valuable intermediate in multi-step synthetic sequences.

Potential in Smart Materials and Responsive Systems

The development of smart materials and responsive systems, which can change their properties in response to external stimuli, is a rapidly growing area of research. While the direct application of this compound in this field is not yet established, its constituent functional groups suggest potential avenues for exploration.

Aniline and its derivatives are key components in the synthesis of conducting polymers, such as polyaniline. yufenggp.com These polymers can exhibit changes in their conductivity and color in response to changes in pH or redox potential, making them suitable for applications in sensors and electronic devices. rsc.org The polymerization of aniline derivatives can lead to materials with tailored properties. nih.govrsc.org The N-cyclopropyl and N-methyl substituents on the aniline nitrogen of the title compound would influence the polymerization process and the properties of the resulting polymer.

Furthermore, the cyclopropyl group itself can be a responsive element. The ring-opening of the cyclopropane ring, as discussed in the context of SET chemistry, is a chemical transformation that could potentially be triggered by an external stimulus, leading to a change in the molecular structure and, consequently, the material's properties. This concept, while speculative for this specific molecule, points towards a possible design strategy for novel responsive materials based on cyclopropylamine scaffolds.

Mechanistic Aspects of Environmental and Biochemical Transformations Non Clinical Focus

Enzyme-Mediated Transformations, with Emphasis on Cytochrome P450 Systems

The cytochrome P450 (P450) superfamily of enzymes plays a central role in the metabolism of a wide array of xenobiotics, including N-cyclopropyl-4-methoxy-N-methylaniline. The primary metabolic pathways involve oxidative N-dealkylation, which can proceed via two distinct routes: N-demethylation and N-decyclopropylation. The regioselectivity of this process is a subject of significant mechanistic investigation.

The N-dealkylation of N-cyclopropyl-N-methylaniline, a close structural analog of the target compound, has been a focal point of research to distinguish between two primary proposed mechanisms: single electron transfer (SET) and hydrogen atom transfer (HAT). nih.govnih.gov The SET mechanism would involve the initial oxidation of the nitrogen atom to form an aminium radical cation, which could lead to the opening of the highly strained cyclopropyl (B3062369) ring. nih.govfrontiersin.org Conversely, the HAT mechanism involves the abstraction of a hydrogen atom from the α-carbon of either the methyl or cyclopropyl substituent, followed by oxygen rebound to form a carbinolamine intermediate. rsc.orgwashington.edunih.gov

Studies utilizing N-cyclopropyl-N-methylaniline with liver microsomes rich in CYP2B1 have demonstrated a clear preference for N-demethylation over N-decyclopropylation. nih.gov The major metabolites are N-cyclopropylaniline and formaldehyde, with N-methylaniline and cyclopropanone (B1606653) formed to a lesser extent. nih.gov This regioselectivity is noteworthy because the bond dissociation energy of the Cα-H on the cyclopropyl group is lower than that on the methyl group, suggesting that if bond energy were the sole determinant, N-decyclopropylation would be favored. rsc.orgnih.gov

Theoretical studies using density functional theory have provided insights into this regioselectivity, suggesting that the reaction proceeds primarily through a spin-selective HAT mechanism on the low-spin doublet state. rsc.orgnih.gov The preference for N-demethylation is attributed to the electronic effects of the πPh-πC-N conjugated system, which imparts a polar character to the transition state. rsc.orgnih.gov The polarity and hydrogen-bonding capabilities within the P450 active site are proposed to stabilize the transition state leading to demethylation more effectively than the one for decyclopropylation. rsc.org

Metabolite Relative Ratio Precursor Aldehyde/Ketone
N-cyclopropylaniline5Formaldehyde
N-methylaniline2Cyclopropanone
p-hydroxy-N-cyclopropyl-N-methylaniline2-

This table is based on data for N-cyclopropyl-N-methylaniline metabolism by phenobarbital-induced rat liver microsomes. nih.gov

The intermediacy of carbinolamines (or hemiaminals) is a cornerstone of the HAT mechanism for N-dealkylation. washington.edumdpi.com Following the Cα-H hydroxylation, an unstable carbinolamine is formed. rsc.orgnih.gov This intermediate then undergoes non-enzymatic decomposition to yield the corresponding secondary amine and a carbonyl compound (formaldehyde from demethylation or cyclopropanone from decyclopropylation). rsc.orgnih.govmdpi.com

The detection of cyclopropanone (in its hydrated form) as a metabolite from the P450-catalyzed oxidation of N-cyclopropyl-N-methylaniline provides strong evidence for the formation of a carbinolamine intermediate and the operation of the HAT mechanism. nih.gov The formation of an intact cyclopropanone ring is significant because a SET-initiated mechanism would be expected to lead to ring-opened products due to the high reactivity of the cyclopropylaminium radical cation. nih.govnih.gov The decomposition of the carbinolamine is understood to be a water-assisted proton-transfer process in the non-enzymatic environment following its release from the enzyme active site. rsc.orgnih.gov

While this compound itself does not appear to be a potent inactivator of P450 enzymes during its N-dealkylation, the cyclopropylamine (B47189) moiety is a well-known structural motif in mechanism-based inhibitors (suicide inhibitors) of P450. nih.govfrontiersin.orgku.edu Inactivation typically occurs when the initial metabolic step generates a reactive species that covalently binds to the enzyme. frontiersin.org

For many cyclopropylamines, inactivation is believed to proceed through a SET mechanism. frontiersin.orgnih.gov The resulting aminium radical cation can undergo rapid ring-opening to form a highly reactive carbon-centered radical. frontiersin.org This radical can then alkylate the heme or a nearby amino acid residue in the P450 active site, leading to irreversible inactivation. frontiersin.org However, in the case of N-cyclopropyl-N-methylaniline, the metabolic pathway strongly favors the HAT mechanism, which leads to the formation of stable products and does not result in significant enzyme inactivation. nih.gov The formation of the intact cyclopropanone ring is a key piece of evidence against a ring-opening inactivation mechanism for this specific compound. nih.govrsc.orgnih.gov Some cyclopropylamines can also inactivate P450 enzymes through the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates tightly to the heme iron, inhibiting further turnover. nih.govresearchgate.net

Photo-Oxidative Degradation in Environmental Matrices

In aquatic and atmospheric environments, this compound is susceptible to degradation initiated by sunlight. This photo-oxidative degradation is often mediated by naturally occurring photosensitizers.

Chromophoric dissolved organic matter (CDOM) is a major light-absorbing component in natural waters and can act as a photosensitizer. acs.orgresearchgate.net Upon absorbing sunlight, CDOM can form an excited triplet state (³CDOM*) which is a potent oxidant. acs.orgresearchgate.net Anilines, due to their relatively low oxidation potentials, are particularly susceptible to oxidation by these excited triplet-state photosensitizers via a single-electron transfer (SET) mechanism. acs.orgacs.org

N-cyclopropylanilines have been specifically developed as probes to study the oxidative properties of ³CDOM. acs.orgresearchgate.net The utility of the cyclopropyl group in this context lies in its ability to act as a radical clock. Following the initial SET oxidation of the aniline (B41778) nitrogen by ³CDOM to form a radical cation, the cyclopropyl ring undergoes a spontaneous and irreversible ring-opening. acs.orgresearchgate.net This rapid ring-opening effectively prevents the back electron transfer from the quenched sensitizer (B1316253) to the aniline radical cation, a process that can otherwise lead to an underestimation of oxidation rates in steady-state experiments. researchgate.net This suggests that the photo-oxidative degradation of this compound in sunlit natural waters is likely initiated by an efficient SET reaction with ³CDOM*.

Parameter Value Range for N-Cyclopropylanilines
Bimolecular rate constants with triplet sensitizers~9 x 10⁸ to 4 x 10⁹ M⁻¹ s⁻¹
Radical cation lifetimes140–580 ns

Data from studies on various N-cyclopropylaniline analogs. acs.org

In aqueous systems, the transformation pathway following the initial SET oxidation by photosensitizers like CDOM is dictated by the reactivity of the resulting radical cation. For this compound, the aminium radical cation is expected to undergo rapid fragmentation of the cyclopropane (B1198618) ring, forming a distonic radical cation (where the charge and radical are separated). nih.govacs.org This reactive intermediate can then react with molecular oxygen, leading to a cascade of reactions that can ultimately form products such as 3-hydroxy-N-phenylpropanamide and acetanilide (B955) analogs, as has been proposed for similar N-cyclopropylanilines. acs.org

In the atmosphere, the primary degradation pathway for amines is typically initiated by reaction with hydroxyl (OH) radicals. nilu.no This reaction proceeds via hydrogen atom abstraction. nilu.no For this compound, abstraction can occur from several sites: the N-H bond (if present after demethylation), the C-H bonds of the methyl group, the C-H bonds of the cyclopropyl group, or the methoxy (B1213986) group. The resulting carbon- or nitrogen-centered radicals will then react rapidly with atmospheric oxygen to form peroxy radicals. Subsequent reactions of these peroxy radicals in the presence of nitrogen oxides (NOx) can lead to the formation of a variety of products, including aldehydes, ketones, and nitrogen-containing compounds like nitrosamines and nitramines, as well as contributing to the formation of ozone and secondary organic aerosol. nilu.no

Potential for N-Nitrosamine Formation and Stability

The chemical structure of this compound, a tertiary amine with both an N-cyclopropyl and an N-methyl group attached to an aniline core, suggests a potential for transformation into N-nitrosamines under specific environmental or biochemical conditions. The presence of a secondary amine moiety, which is a common precursor for N-nitrosamine formation, is not inherent to the parent compound but can be generated through metabolic or environmental degradation pathways.

Research into the nitrosation of analogous N-cyclopropyl-N-alkylanilines provides significant insight into the likely reactivity of this compound in the presence of nitrosating agents, such as nitrous acid (HNO₂), which can be formed from nitrites in acidic conditions.

Studies on a range of N-cyclopropyl-N-alkylanilines have demonstrated that these compounds undergo rapid reaction with nitrous acid. A key finding from this research is the selective cleavage of the cyclopropyl group from the nitrogen atom, leading to the formation of the corresponding N-alkyl-N-nitrosoaniline. This transformation is reportedly unaffected by the nature of the other alkyl substituent on the nitrogen, including methyl, ethyl, isopropyl, and benzyl (B1604629) groups.

The proposed mechanism for this reaction involves the initial formation of an amine radical cation. This is followed by a rapid opening of the strained cyclopropyl ring, which generates an iminium ion with a carbon-centered radical. This intermediate can then react with nitric oxide (NO) or undergo oxidation.

While direct experimental data for this compound is not available in the reviewed literature, the reaction of a structurally similar compound, 4-chloro-N-2-phenylcyclopropyl-N-methylaniline, with nitrous acid in aqueous acetic acid at 0°C has been documented. This reaction yielded 4-chloro-N-methyl-N-nitrosoaniline as the major product, along with other compounds derived from the cleaved cyclopropyl moiety. The product distribution from this reaction offers a model for the potential transformation of this compound.

Based on these findings, it is anticipated that this compound would react with nitrosating agents to yield N-methyl-4-methoxy-N-nitrosoaniline. The electron-donating nature of the 4-methoxy group on the aniline ring is expected to influence the reactivity of the amine nitrogen, potentially affecting the rate of nitrosation.

The stability of the resulting N-nitrosoaniline is another important consideration. Generally, N-nitroso compounds can undergo decomposition under various conditions. They are known to be susceptible to acid-catalyzed decomposition, a process known as denitrosation, which would regenerate the secondary amine. The stability of N-nitrosoanilines is influenced by factors such as pH and the solvent environment. acs.orgrsc.org Furthermore, N-nitrosoanilines can also undergo photochemical decomposition upon exposure to light. rsc.org

When heated to decomposition, N-nitrosoanilines are known to emit toxic fumes of nitrogen oxides. nih.gov The metabolic activation of N-nitrosoanilines is a critical aspect of their biological activity, often leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Product Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of N-cyclopropyl-4-methoxy-N-methylaniline and for monitoring its synthesis in real-time. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.

Product Characterization: The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The aromatic protons on the methoxy-substituted ring would appear as doublets, characteristic of a para-substituted benzene (B151609) ring. The N-methyl protons would present as a singlet, while the methoxy (B1213986) protons would also yield a singlet, typically further downfield. The most complex signals would arise from the N-cyclopropyl group, featuring multiplets for the methine and methylene (B1212753) protons due to complex spin-spin coupling.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, including the aromatic carbons, the methoxy carbon, the N-methyl carbon, and the unique carbons of the cyclopropyl (B3062369) ring.

Based on data from the closely related compound, 4-methoxy-N-methylaniline, the expected chemical shifts can be approximated rsc.org.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound based on Analogs Note: Data for aromatic, N-methyl, and methoxy groups are based on experimental values for 4-methoxy-N-methylaniline rsc.org. Cyclopropyl group shifts are estimates based on typical values.

Reaction Monitoring: NMR is also a powerful technique for in-situ reaction monitoring. For instance, in the synthesis of related N-methylated anilines, ¹H NMR can track the conversion of reactants to products over time by integrating the signals corresponding to each species. mpg.de This allows for the determination of reaction kinetics, optimization of conditions, and identification of any intermediate species that may accumulate. mpg.desincerechemical.com

Advanced Mass Spectrometry (MS) Techniques for Metabolite and Degradant Identification

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are critical for identifying metabolites and degradation products of this compound. These techniques provide precise mass measurements and fragmentation data, enabling the elucidation of chemical structures.

Theoretical studies on the metabolism of the closely related N-cyclopropyl-N-methylaniline by cytochrome P450 enzymes predict two primary N-dealkylation pathways: N-demethylation and N-decyclopropylation. sigmaaldrich.com

N-demethylation Pathway: This would result in the formation of N-cyclopropyl-4-methoxyaniline and formaldehyde.

N-decyclopropylation Pathway: This pathway would yield 4-methoxy-N-methylaniline and cyclopropanone (B1606653). sigmaaldrich.com

Tandem MS (MS/MS) would be instrumental in confirming these metabolic products. The parent ion of a potential metabolite would be isolated and fragmented to produce a characteristic spectrum. For example, the fragmentation of the N-demethylated metabolite would show a loss of the cyclopropyl group, while the N-decyclopropylation product would show a characteristic loss of a methyl group. The fragmentation of the cyclopropyl ring itself can be a diagnostic feature in mass spectra. aip.org

Interactive Table: Predicted Metabolites and Diagnostic MS Fragments

Chromatographic Methods (HPLC, GC-MS) for Separation and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or biological matrices, and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like aniline (B41778) derivatives. epa.govsigmaaldrich.com The compound would be separated on a capillary column (e.g., a DB-1MS) and subsequently detected by a mass spectrometer. rsc.orgnih.gov The retention time provides one level of identification, while the mass spectrum gives definitive structural confirmation. For quantitative analysis, the method can be calibrated using an external standard, and selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. sigmaaldrich.com GC has been successfully used to monitor the progress of methylation reactions for compounds like 4-methoxy-N-methylaniline. mpg.de The molecular ion (m/z) for 4-methoxy-N-methylaniline has been observed at 137.08. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For aniline derivatives, reverse-phase HPLC with a C18 column is commonly used. nih.gov A mobile phase consisting of an acetonitrile/water mixture is often effective. nih.govsielc.com Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophores. nih.gov HPLC is particularly useful for quantifying the compound in complex mixtures and can be adapted for preparative separation to isolate pure material.

Interactive Table: Exemplar Chromatographic Conditions for Aniline Derivatives

Time-Resolved Spectroscopies for Transient Intermediate Detection and Kinetic Studies

Time-resolved spectroscopic techniques are employed to study the dynamics of chemical reactions, allowing for the detection of short-lived intermediates and the determination of reaction rates. For a compound like this compound, these methods could be used to investigate its formation, oxidation, or degradation mechanisms.

For example, the chemical oxidation of N-methylaniline has been studied using time-resolved Raman spectroscopy. researchgate.net In such an experiment, the reaction is initiated, and Raman spectra are collected at rapid intervals. The growth and decay of Raman bands corresponding to reactants, intermediates, and products can be plotted against time to derive kinetic information. researchgate.net A sigmoidal growth in the intensity of prominent Raman bands was observed during the oxidation of N-methylaniline, indicating a self-accelerating reaction character. researchgate.net This approach could be applied to study the oxidative stability of this compound, providing insights into its degradation pathways and the nature of any transient species formed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used to study its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include:

Aromatic C-H stretch: Above 3000 cm⁻¹

Aliphatic C-H stretch (methyl and cyclopropyl): Just below 3000 cm⁻¹

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region

C-N stretching: Typically in the 1350-1250 cm⁻¹ range

C-O (ether) stretching: A strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric)

The NIST WebBook provides IR spectral data for the related compound N-methylaniline, which serves as a useful reference. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong Raman signals. The technique is also sensitive to the conformation of the molecule. As demonstrated in studies of N-methylaniline, Raman spectroscopy is highly effective for in-situ kinetic studies of reactions in solution. researchgate.net

Interactive Table: Predicted Key Vibrational Frequencies Note: Frequencies are estimates based on data for N-methylaniline and general group frequencies.

Future Research Trajectories and Interdisciplinary Outlooks

Rational Design of N-Cyclopropyl-4-methoxy-N-methylaniline Derivatives with Tuned Properties

The rational design of derivatives based on the this compound scaffold is a primary avenue for future research, particularly in materials science and medicinal chemistry. By systematically modifying its core structure, researchers can fine-tune its physicochemical and electronic properties for specific applications. The cyclopropyl (B3062369) group, methoxy (B1213986) substituent, and aromatic ring are all viable targets for chemical modification.

Key strategies for derivative design include:

Aromatic Ring Substitution: Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can modulate the electron density of the entire molecule. This can influence its reactivity, absorption spectrum, and intermolecular interactions. For example, adding a nitro group would decrease the electron-donating ability of the aniline (B41778) nitrogen, while adding another methoxy group would enhance it.

Modification of the Cyclopropyl Group: The strained three-membered ring is a site of unique reactivity. Functionalizing the cyclopropyl moiety could lead to derivatives with altered steric profiles or new reactive handles for polymerization or bioconjugation.

N-Alkyl Group Variation: Replacing the N-methyl group with larger or more complex alkyl chains could impact the molecule's solubility, lipophilicity, and steric hindrance around the nitrogen atom, which is crucial for its role in catalytic processes or biological interactions. The design of cyclopropylamine (B47189) derivatives is a key strategy in medicinal chemistry to create compounds with desirable pharmacokinetic properties. longdom.org

The goal of this rational design approach is to create a library of compounds with a spectrum of properties, enabling the selection of the optimal derivative for a given purpose, from novel pharmaceuticals to advanced electronic materials. nih.govnih.govnbinno.com

Table 1: Hypothetical Derivatives and Their Predicted Properties

Disclaimer: The data in this table is illustrative and represents predicted outcomes based on established chemical principles, not experimental results.

Modification SiteSubstituentPredicted Effect on Electron Density at NitrogenPotential Impact on Application
Phenyl Ring (ortho to N)-NO₂DecreaseAltered reactivity in catalysis
Phenyl Ring (meta to N)-CF₃DecreaseEnhanced metabolic stability
Phenyl Ring (ortho to OMe)-OHIncreaseNew hydrogen bonding capabilities
N-Alkyl Group-CH₂CH₃ (Ethyl)Minor IncreaseIncreased lipophilicity
Cyclopropyl Ring-PhenylAltered Steric ProfileModified binding affinity in biological targets

Exploration of Novel Catalytic and Photocatalytic Transformations

The electronic and structural characteristics of this compound make it a compelling candidate for investigation in catalysis and photocatalysis. The electron-rich aniline core can be exploited in various chemical transformations.

Future research could explore its utility in:

C-H Activation: The methoxy group directs ortho-C-H activation, making the molecule a valuable substrate for creating more complex, functionalized aniline derivatives through palladium or rhodium catalysis.

Photoredox Catalysis: Aniline derivatives can act as electron donors under visible light irradiation. conicet.gov.ar this compound could serve as a potent organocatalyst for initiating radical reactions, offering a metal-free alternative for challenging transformations like dehalogenations or cycloadditions. rsc.org The development of photocatalytic systems for synthesizing and degrading aniline derivatives is an active area of research. nih.govnih.govresearchgate.netresearchgate.net

Ligand Development: The nitrogen atom could coordinate with transition metals, making derivatives of this compound potential ligands in catalysis. The specific steric and electronic environment provided by the cyclopropyl and methoxy groups could lead to catalysts with novel reactivity and selectivity. Palladium-catalyzed N-arylation is a known method for creating bonds with cyclopropylamines. nih.govacs.org

Radical Cyclization Reactions: The cyclopropylamine moiety can undergo radical-mediated ring-opening reactions, providing a pathway to synthesize more complex nitrogen-containing scaffolds, such as polyfunctionalized cyclopentylamines. acs.org

Table 2: Potential Catalytic Reactions Involving this compound

Disclaimer: This table outlines potential research areas and does not represent confirmed experimental outcomes.

Reaction TypeRole of the CompoundPotential CatalystExpected Product Class
Ortho-C-H ArylationSubstratePd(OAc)₂Biaryl Amines
Asymmetric [3+2] PhotocycloadditionSubstrate/Electron DonorChiral H-bond CatalystEnantioenriched Cyclopentylamines
Dehydrogenative CouplingSubstrateFe or Cu CatalystDimeric Aniline Structures
Ligand-Accelerated CouplingLigandNi or Pd PrecursorCross-Coupled Products

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes

Machine learning (ML) and artificial intelligence (AI) are poised to accelerate the exploration of this compound and its derivatives. beilstein-journals.org These computational tools can analyze vast datasets to predict chemical properties and reaction outcomes, guiding experimental work more efficiently. nih.govacs.org

Future interdisciplinary research could focus on:

Reactivity Prediction: ML models can be trained on existing chemical reaction databases to predict the most likely sites of reactivity on the molecule under various conditions. nih.govrjptonline.org This could forecast the outcomes of electrophilic aromatic substitution, oxidation, or C-H functionalization reactions, saving significant laboratory time.

Synthetic Route Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. researchgate.netchemrxiv.orgsynthiaonline.comnih.govnih.gov By analyzing millions of published reactions, these algorithms can identify non-intuitive disconnections and suggest starting materials that are cheaper, safer, or more sustainable.

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of designed derivatives before they are synthesized. This allows for the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.

Table 3: Illustrative Application of a Machine Learning Model for Reaction Prediction

Disclaimer: This table is a hypothetical representation of how a machine learning model might be used.

Input: Reactants & ConditionsModel TypePredicted Output: Major Product & Yield
This compound + Ph-Br + Pd Catalyst + BaseGraph Convolutional Neural NetworkN-cyclopropyl-N-(4-methoxyphenyl)-N-phenylaniline (Predicted Yield: 85%)
This compound + NBSRandom Forest Classifier2-bromo-N-cyclopropyl-4-methoxy-N-methylaniline (Predicted Regioselectivity: 92%)
This compound + Visible Light + Ir-photocatalystRecurrent Neural NetworkRadical cation intermediate (Predicted Quantum Yield: 0.78)

Bio-Inspired Chemical Transformations and Biomimetic Systems

Nature offers highly efficient and selective chemical reactions catalyzed by enzymes. Research into bio-inspired transformations of this compound could unlock new synthetic capabilities.

Areas for exploration include:

Enzymatic Catalysis: Utilizing enzymes such as cytochrome P450 monooxygenases or laccases could enable highly selective transformations that are difficult to achieve with traditional chemical methods. Examples include regioselective hydroxylation of the aromatic ring or oxidative N-demethylation. The use of biocatalysis is a growing field for creating aniline derivatives sustainably. acs.org

Biomimetic Catalysts: Developing small-molecule catalysts that mimic the active sites of enzymes can provide robust and scalable systems for specific reactions. nih.govacs.org For instance, iron or copper complexes inspired by oxygenase enzymes could be designed to catalyze the oxidation of the aniline scaffold under mild conditions. researchgate.net Carbonyl catalysis can also be used in biomimetic reactions involving amine substrates. nih.govresearchgate.net

Metabolic Pathway Analysis: Studying the metabolism of this compound in biological systems (e.g., microbial degradation) can reveal novel transformation pathways and identify new, potentially bioactive metabolites.

Q & A

Q. What are the standard synthetic routes for preparing N-cyclopropyl-4-methoxy-N-methylaniline, and what reaction conditions are optimal?

The synthesis typically involves alkylation of 4-methoxy-N-methylaniline with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride or bromide). Key steps include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine .
  • Solvent : Toluene or DMF under reflux conditions (80–120°C) .
  • Workup : Purification via column chromatography or recrystallization. Example Protocol :
ReagentConditionsYieldSource
Cyclopropylmethyl BrK₂CO₃, toluene, 110°C, 12h65–75%

Q. How can researchers safely handle and store this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods or ensure well-ventilated areas to prevent inhalation of dust/vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., cyclopropyl and methoxy groups) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 206.3).
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (see for analogous structures).

Advanced Research Questions

Q. How can transition metal catalysts improve the synthesis efficiency of this compound?

Ruthenium or palladium catalysts enable milder conditions and higher regioselectivity. For example:

  • Catalytic System : [Ru(phenanthroline)Cl] with NaOMe at 110°C achieves 84% yield in 12 hours .
  • Mechanism : Metal-ligand complexes facilitate C–N bond formation via oxidative addition/reductive elimination.

Q. What strategies can address contradictions in reported biological activity data for this compound?

  • Replication : Validate antimicrobial assays (e.g., MIC against E. coli) under standardized conditions .
  • Purity Checks : Use HPLC to rule out impurities (>98% purity required).
  • Target Specificity : Perform kinase or receptor-binding assays to confirm mechanism .

Q. How does computational modeling predict the reactivity of this compound in substitution reactions?

  • DFT Calculations : Identify electron-rich sites (e.g., para to methoxy group) for electrophilic attack .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways.

Q. What factors influence regioselectivity in electrophilic aromatic substitution of this compound?

The methoxy group acts as an ortho/para-directing group. For nitration:

  • Major Product : Para-nitro derivative due to steric hindrance from cyclopropyl .
  • Reagents : HNO₃/H₂SO₄ at 0–5°C .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Solvent-Free Reactions : Use microwave irradiation to reduce toluene usage .
  • Biocatalysts : Lipases or oxidoreductases for enantioselective modifications .

Q. What are the stability profiles of this compound under acidic/basic conditions?

  • Acidic Hydrolysis : Methoxy group demethylation occurs above pH 2 (monitor via TLC) .
  • Thermal Stability : TGA shows decomposition >200°C (store below 25°C) .

Q. How do structural analogs compare in terms of electronic and steric effects?

AnalogElectronic EffectSteric HindranceSource
4-Fluoro-N-methylanilineStrong −I effectLow
4-Acetyl-N-methylaniline−M effect (electron-withdrawing)Moderate

Methodological Notes

  • Contradictory Data : Cross-validate synthetic yields using multiple sources (e.g., vs. ).
  • Safety Compliance : Adhere to REACH and OSHA guidelines for handling endocrine-disrupting chemicals .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) meticulously.

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